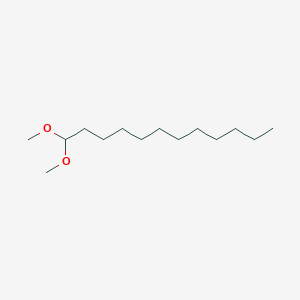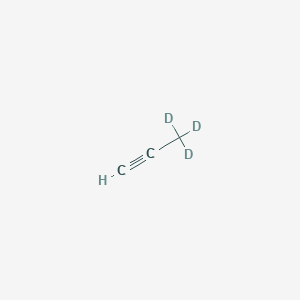
丙炔-3,3,3-d1
描述
It has the molecular formula C₃HD₃ and a molecular weight of 43.0823 g/mol . This compound is characterized by the presence of a triple bond between the first and second carbon atoms, with the third carbon atom bonded to three deuterium atoms.
科学研究应用
Propyne-3,3,3-d1 has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Propyne-3,3,3-d1 can be used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: The compound is used in the development of deuterium-labeled drugs for pharmacokinetic studies.
Industry: Propyne-3,3,3-d1 is used in the synthesis of deuterium-labeled polymers and other materials for specialized applications.
作用机制
Target of Action
Propyne-3,3,3-d1 is a deuterated derivative of propyne
Mode of Action
It can be inferred from its structure that it may participate in reactions involving its triple bond . The presence of deuterium atoms could potentially influence the kinetics of these reactions due to the kinetic isotope effect .
Pharmacokinetics
The presence of deuterium atoms could potentially influence its metabolic stability and elimination .
Action Environment
The action of Propyne-3,3,3-d1 could be influenced by various environmental factors, such as pH, temperature, and the presence of other chemical species. The presence of deuterium atoms could potentially influence its reactivity and stability .
准备方法
Synthetic Routes and Reaction Conditions: Propyne-3,3,3-d1 can be synthesized through the deuteration of propyne. One common method involves the reduction of 1-propanol, allyl alcohol, or acetone vapors over magnesium in the presence of deuterium gas . The reaction conditions typically require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: On an industrial scale, propyne-3,3,3-d1 can be produced using similar methods but with enhanced efficiency and yield. The process involves the catalytic deuteration of propyne using deuterium gas under high pressure and temperature conditions. The use of catalysts such as palladium or platinum can facilitate the reaction and improve the overall yield.
化学反应分析
Types of Reactions: Propyne-3,3,3-d1 undergoes various chemical reactions, including:
Oxidation: Propyne-3,3,3-d1 can be oxidized to form propyne oxide or other oxygenated derivatives.
Reduction: The compound can be reduced to form propane-3,3,3-d1.
Substitution: Propyne-3,3,3-d1 can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Propyne oxide, acetone-d3.
Reduction: Propane-3,3,3-d1.
Substitution: Halogenated propyne derivatives.
相似化合物的比较
Propyne (C₃H₄): The non-deuterated form of propyne.
Propyne-d4 (C₃D₄): A fully deuterated variant of propyne.
Comparison:
Propyne-3,3,3-d1 vs. Propyne: Propyne-3,3,3-d1 has one deuterium atom, which can affect its chemical properties and reaction kinetics compared to propyne.
Propyne-3,3,3-d1 vs. Propyne-d4: Propyne-3,3,3-d1 has three deuterium atoms, whereas propyne-d4 has four. This difference in deuterium content can lead to variations in their physical and chemical properties.
Propyne-3,3,3-d1 is a unique compound with distinct properties and applications, making it valuable in various fields of scientific research and industry.
属性
IUPAC Name |
3,3,3-trideuterioprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWATHDPGQKSAR-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156422 | |
| Record name | Propyne-3,3,3-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13025-73-5 | |
| Record name | Propyne-3,3,3-d1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyne-3,3,3-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13025-73-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


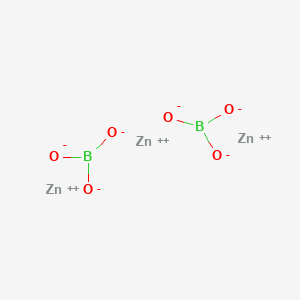
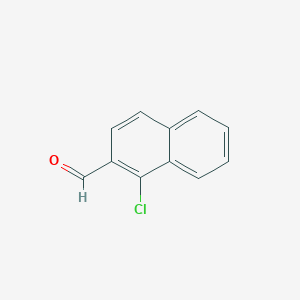
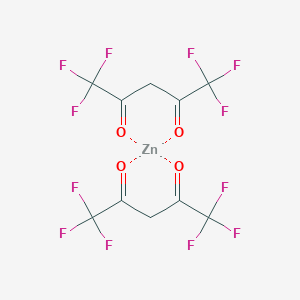
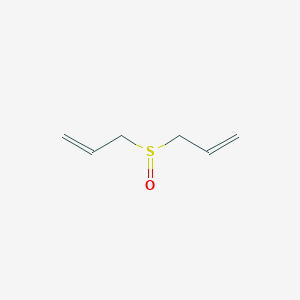
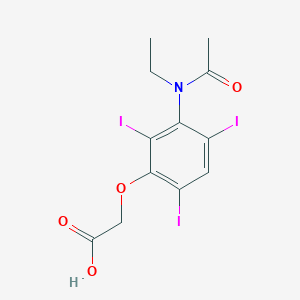
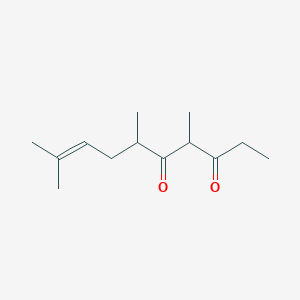
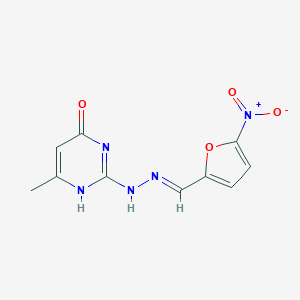
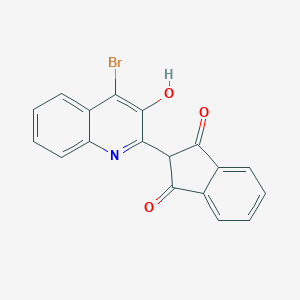

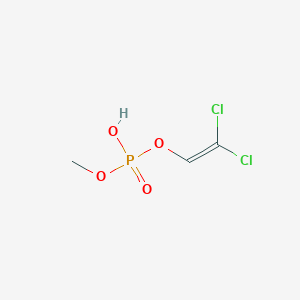

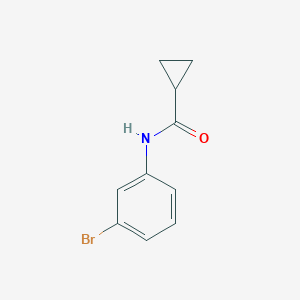
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
